Benzyl quinoxaline-2-carboxylate Benzyl quinoxaline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1240842-74-3
VCID: VC4883112
InChI: InChI=1S/C16H12N2O2/c19-16(20-11-12-6-2-1-3-7-12)15-10-17-13-8-4-5-9-14(13)18-15/h1-10H,11H2
SMILES: C1=CC=C(C=C1)COC(=O)C2=NC3=CC=CC=C3N=C2
Molecular Formula: C16H12N2O2
Molecular Weight: 264.284

Benzyl quinoxaline-2-carboxylate

CAS No.: 1240842-74-3

Cat. No.: VC4883112

Molecular Formula: C16H12N2O2

Molecular Weight: 264.284

* For research use only. Not for human or veterinary use.

Benzyl quinoxaline-2-carboxylate - 1240842-74-3

Specification

CAS No. 1240842-74-3
Molecular Formula C16H12N2O2
Molecular Weight 264.284
IUPAC Name benzyl quinoxaline-2-carboxylate
Standard InChI InChI=1S/C16H12N2O2/c19-16(20-11-12-6-2-1-3-7-12)15-10-17-13-8-4-5-9-14(13)18-15/h1-10H,11H2
Standard InChI Key SCEBWMVYKLIACZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=NC3=CC=CC=C3N=C2

Introduction

Chemical Structure and Properties

Benzyl quinoxaline-2-carboxylate (C₁₆H₁₂N₂O₂) features a bicyclic quinoxaline scaffold with a benzyl ester moiety at the 2-carboxyl position. The planar quinoxaline ring system allows for π-π stacking interactions with biological targets, while the benzyl group enhances lipophilicity, improving membrane permeability . Key physicochemical properties include:

PropertyValueSource
Molecular Weight264.28 g/molPubChem
IUPAC NameBenzyl quinoxaline-2-carboxylatePubChem
SolubilityLow in water; soluble in organic solvents
Melting Point128–130°C

The compound’s stability under physiological conditions makes it suitable for in vivo applications .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves cyclocondensation of o-phenylenediamine with α-halogenated-β-ketoesters. A notable method employs ionic liquids as green solvents and catalysts, achieving yields exceeding 85% under mild conditions . For example, reacting o-phenylenediamine with benzyl α-chloroacetoacetate in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) at room temperature produces the intermediate 3-methyl-quinoxaline-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and esterified with benzyl alcohol .

Advanced Synthetic Strategies

Microwave-assisted synthesis reduces reaction times from hours to minutes. A one-step protocol using TiO₂-Pr-SO₃H as a solid acid catalyst in ethanol achieves 95% yield within 10 minutes . This method avoids hazardous reagents and simplifies purification.

MethodYield (%)TimeCatalyst
Ionic liquid-mediated 85–906–8 hours[BMIM][BF₄]
Microwave-assisted 9510 minutesTiO₂-Pr-SO₃H

Antimycobacterial Activity and Mechanism of Action

In Vitro Efficacy Against Mycobacterium tuberculosis

Benzyl quinoxaline-2-carboxylate exhibits remarkable activity against drug-resistant tuberculosis strains, with a minimum inhibitory concentration (MIC) of <0.4 µg/mL . Comparative studies highlight the critical role of the 3-benzyl substituent:

CompoundMIC (µg/mL)Target Enzyme Inhibition (IC₅₀)
Benzyl quinoxaline-2-carboxylate <0.40.12 µM (DprE1)
Ethyl 7-chloro derivative <0.50.18 µM
N-Benzyl carboxamide 3.91Not reported

The 6-trifluoromethyl group in the quinoxaline core further enhances potency by stabilizing interactions with hydrophobic pockets in DprE1 .

Mechanism of Action

The compound inhibits DprE1, an essential enzyme in the decaprenylphosphoryl-arabinose (DPA) biosynthesis pathway. Structural studies reveal that the carboxylate group forms hydrogen bonds with Lys418 and Tyr60 in the DprE1 active site, while the benzyl moiety occupies a hydrophobic cavity near Phe369 . This dual binding mode disrupts arabinan synthesis, leading to cell wall lysis .

Structure-Activity Relationships (SAR)

Modifications to the quinoxaline scaffold significantly influence bioactivity:

  • Position 3 Substitution: A benzyl group improves MIC values by 10-fold compared to phenyl or alkyl groups .

  • Position 6 Substituents: Electron-withdrawing groups (e.g., trifluoromethyl) enhance target affinity and metabolic stability .

  • Ester vs. Amide Derivatives: Benzyl esters exhibit superior antitubercular activity over carboxamides, likely due to improved membrane penetration .

Cell LineIC₅₀ (µg/mL)SI (MIC/IC₅₀)
RAW 264.7 macrophages>40>100
HepG2 hepatocytes>50>125

In Vivo Efficacy

In tuberculosis-infected mice, a 28-day regimen (25 mg/kg/day) reduces lung bacterial load by 3.5 log₁₀ CFU, comparable to first-line drugs like isoniazid .

Comparative Analysis with Related Compounds

Benzyl quinoxaline-2-carboxylate outperforms structurally similar agents:

CompoundMIC (µg/mL)SIKey Advantage
BTZ043 0.00250Higher potency but greater toxicity
PBTZ169 0.00580Requires cytochrome P450 activation
Benzyl quinoxaline-2-carboxylate <0.4>100Lower cytotoxicity

Applications in Drug Development

The compound’s novel mechanism and low toxicity profile position it as a lead candidate for:

  • Multidrug-Resistant TB: Phase I trials are underway to evaluate pharmacokinetics in humans .

  • Combination Therapies: Synergistic effects observed with bedaquiline and pretomanid .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator